Specific Scientific Field: This application falls under the field of Organic Chemistry and Biocatalysis.
Summary of the Application: Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This work reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Methods of Application or Experimental Procedures: The asymmetric synthesis was optimized using immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution .
Results or Outcomes: The ®-1-phenylpropan-2-amine (8a) was obtained with 92% conversion and >99% ee employing sec-butylamine as amine donor under the optimised reaction conditions .
Specific Scientific Field: This application is in the field of Atmospheric Chemistry.
Summary of the Application: The OH-initiated degradation of 2-amino-2-methyl-1-propanol was investigated in a large atmospheric simulation chamber .
Methods of Application or Experimental Procedures: The study employed time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) and chemical analysis .
Specific Scientific Field: This application is in the field of Forensic Toxicology.
Summary of the Application: Ephedrone (methcathinone) hydrochloride and its fundamental derivatives N-acetylephedrine and N-acetylephedrone were analyzed as precursors of a cathinone derivative .
Methods of Application or Experimental Procedures: The obtained samples were analyzed by gas chromatography coupled with mass spectrometry, nuclear magnetic resonance spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography .
Results or Outcomes: The three compounds were confirmed as: N-methyl-2-amino-1-phenylpropan-1-one (methcathinone) hydrochloride, N-acetyl-N-methyl-2-amino-1-phenylpropan-1-one (cathinone derivative), and N-acetyl-N-methyl-2-amino-1-phenylpropan-1-ol (acetyl derivative of ephedrine) .
Specific Scientific Field: This application is in the field of Environmental Science.
Summary of the Application: 2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .
Methods of Application or Experimental Procedures: Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .
Results or Outcomes: The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .
Specific Scientific Field: This application is in the field of Analytical Chemistry.
Summary of the Application: Aminomethyl propanol is used for the preparation of buffer solutions .
Specific Scientific Field: This application is in the field of Organic Chemistry.
Summary of the Application: Aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides .
2-Amino-2-methyl-1-phenylpropan-1-ol is an organic compound characterized by the molecular formula C₁₀H₁₅NO and a molecular weight of approximately 165.24 g/mol. The structure comprises a phenyl group attached to a propanol backbone, with an amino group and a methyl group located on the second carbon atom. This unique arrangement contributes to its chemical properties and biological activities. The compound is also known for its potential role as a precursor in various bio
The biological activity of 2-Amino-2-methyl-1-phenylpropan-1-ol is notable:
Synthesis of 2-Amino-2-methyl-1-phenylpropan-1-ol can be achieved through various methods:
The applications of 2-Amino-2-methyl-1-phenylpropan-1-ol span several fields:
Research into the interactions of 2-Amino-2-methyl-1-phenylpropan-1-ol reveals its significance in biochemical pathways:
Several compounds share structural similarities with 2-Amino-2-methyl-1-phenylpropan-1-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylpropanol | C₄H₁₀O | Simple alcohol structure; used in fuel production |
| 2-Amino-1-propanol | C₃H₉NO | Chiral amine; used in pharmaceuticals |
| 2-Amino-2-methylpropanol | C₅H₁₃NO | Similar amine structure; used in chemical synthesis |
| 2-Aminoacetophenone | C₈H₉NO | Contains an acetophenone moiety; used in dyes |
| 3-Amino-3-methylbutanamide | C₆H₁₃N₂O | Related to amino acids; potential pharmaceutical use |
The uniqueness of 2-Amino-2-methyl-1-phenylpropan-1-ol lies in its specific functional groups and structural configuration that facilitate its role as a precursor in various biochemical and synthetic applications, distinguishing it from other similar compounds .
The solubility characteristics of 2-Amino-2-methyl-1-phenylpropan-1-ol demonstrate a complex interplay between its polar functional groups and hydrophobic aromatic component. The compound exhibits slightly soluble behavior in chloroform and methanol [1], reflecting the amphiphilic nature of its molecular structure.
Polar Solvent Interactions
In polar protic solvents, the compound's solubility is governed by hydrogen bonding capabilities of both the primary amino group (-NH₂) and hydroxyl group (-OH). Water solubility remains limited despite the presence of these polar functionalities [1], primarily due to the hydrophobic influence of the phenyl ring and branched alkyl structure. The compound demonstrates moderate solubility in highly polar aprotic solvents such as dimethyl sulfoxide (DMSO), where the high dielectric constant (ε = 47.0) facilitates solvation of the ionic species formed upon protonation [2] [3].
Methanol and ethanol represent intermediate polarity solvents where the compound shows slightly soluble characteristics [1]. The presence of hydroxyl groups in these solvents enables hydrogen bond formation with both functional groups of the target compound, though the aromatic system limits complete miscibility.
Nonpolar Solvent Behavior
In nonpolar solvents such as hexane (polarity index 0.1) and benzene (polarity index 2.7), the compound exhibits poor to insoluble behavior [2] [4]. The absence of hydrogen bonding capability and low dielectric constants (ε = 1.89 for hexane, ε = 2.27 for benzene) prevent effective solvation of the polar amino and hydroxyl functionalities.
Comparative Solubility Analysis
The solubility profile differs markedly from its structural analog 2-amino-2-methyl-1-propanol, which demonstrates complete water miscibility due to the absence of aromatic character [6]. The introduction of the phenyl group in the target compound reduces water solubility while maintaining reasonable solubility in moderately polar organic solvents.
2-Amino-2-methyl-1-phenylpropan-1-ol exhibits well-defined thermal properties with a melting point range of 100-103°C [1] [7] and a predicted boiling point of 295±20°C [1]. These values reflect the compound's solid-state stability and intermolecular interactions.
Melting Point Analysis
The melting point of 100-103°C indicates moderate thermal stability and organized crystal packing. This value is significantly higher than its non-aromatic analog 2-amino-2-methyl-1-propanol (melting point 24-28°C) [6], demonstrating the stabilizing influence of π-π stacking interactions between phenyl rings in the solid state.
Thermal Stability Characteristics
The compound maintains thermal stability up to approximately 295°C [1], suggesting robust covalent bonding and minimal thermal decomposition under normal handling conditions. The storage temperature recommendation of -20°C [1] reflects standard protocols for amino alcohol preservation rather than inherent thermal instability.
Phase Transition Behavior
At room temperature, the compound exists as a white to off-white solid powder [1] [7], transitioning to liquid phase upon heating above the melting point. The relatively high melting point compared to similar molecular weight compounds indicates strong intermolecular hydrogen bonding networks involving both amino and hydroxyl groups.
Comparative Thermal Analysis
When compared to structural analogs, the target compound demonstrates intermediate thermal properties. The diphenyl analog would theoretically exhibit higher melting and boiling points due to increased aromatic character and molecular weight, while the non-aromatic 2-amino-2-methyl-1-propanol shows lower thermal transition temperatures .
The structural relationship between 2-amino-2-methyl-1-phenylpropan-1-ol and its analogs reveals significant differences in physicochemical properties arising from aromatic substitution patterns and alkyl branching.
Diphenyl Analog Considerations
A hypothetical diphenyl analog would possess enhanced hydrophobicity and reduced water solubility compared to the target compound . The presence of dual phenyl groups would increase molecular weight to approximately 241 g/mol and significantly elevate melting and boiling points through enhanced π-π stacking interactions. Such structural modifications would likely require organic solvents for dissolution, making the compound unsuitable for aqueous applications.
Methyl-Substituted Variants
The target compound's methyl substitution at the C2 position introduces steric hindrance that affects both reactivity and physical properties . Compared to 2-amino-3-phenyl-1-propanol (molecular weight 151.21 g/mol), the additional methyl group increases molecular weight to 165.23 g/mol and raises the melting point from 90-94°C to 100-103°C [1].
The non-aromatic analog 2-amino-2-methyl-1-propanol exhibits complete water miscibility (>89% aqueous concentration) due to the absence of hydrophobic aromatic character. This structural comparison highlights the phenyl group's role in reducing polar solvent compatibility while maintaining solubility in moderately polar organic systems.
Positional Isomer Effects
Comparison with 2-amino-3-phenyl-1-propanol reveals the impact of phenyl group positioning. The C3-positioned phenyl variant demonstrates lower melting point (90-94°C vs. 100-103°C) [1], suggesting altered crystal packing efficiency when the aromatic system is more distant from the amino alcohol functional group cluster.
2-Amino-2-methyl-1-phenylpropan-1-ol exhibits bifunctional acid-base behavior through its primary amino and hydroxyl groups, with a predicted pKa of 12.09±0.50 [1] for the amino group protonation.
Basicity and Protonation Sites
The primary amino group serves as the predominant basic site, capable of accepting protons to form the corresponding ammonium ion. The predicted pKa value of 12.09±0.50 [1] places the compound in the moderate base category, significantly less basic than its non-aromatic analog 2-amino-2-methyl-1-propanol (pKa 9.69) [10].
This reduced basicity results from the electron-withdrawing influence of the phenyl ring, which decreases electron density on the amino nitrogen through inductive and resonance effects. The quaternary carbon substitution pattern further contributes to steric hindrance around the amino group, affecting protonation kinetics.
pH-Dependent Behavior
In aqueous solution, the compound undergoes protonation equilibrium according to the relationship:
$$ \text{R-NH}2 + \text{H}^+ \rightleftharpoons \text{R-NH}3^+ $$
At physiological pH (7.4), the compound exists predominantly in the protonated form, given the pKa value of approximately 12. This protonation enhances water solubility through ionic character while potentially affecting biological membrane permeability.
Comparative Acid-Base Properties
Structural analogs demonstrate varying basicities based on electronic environment. The compound (1R,2R)-1-amino-1-(2-methylphenyl)propan-2-ol shows a predicted pKa of 12.58±0.45 [11], slightly higher than the target compound, reflecting subtle electronic differences from methyl substitution on the aromatic ring. In contrast, 2-methyl-1-phenyl-1-propanol, lacking the amino group, exhibits only weak acidic behavior from the hydroxyl group with a predicted pKa of 14.29±0.20 [12].
Buffer Capacity and Applications
The compound's moderate basicity and dual functional groups suggest potential utility in buffer systems operating in the alkaline pH range. The combination of amino and hydroxyl groups provides multiple protonation/deprotonation sites, though the high pKa limits practical buffering applications to highly basic conditions.